molecular formula C13H12Cl2N2O B13880962 4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine

4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine

Cat. No.: B13880962
M. Wt: 283.15 g/mol
InChI Key: UDSCRXIUXPZOHD-UHFFFAOYSA-N
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Description

4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine is a substituted benzene-1,2-diamine derivative characterized by a (2,5-dichlorophenyl)methoxy group at the 4-position of the benzene ring. This structural motif confers unique electronic and steric properties, distinguishing it from simpler analogs. The dichlorophenylmethoxy substituent introduces significant lipophilicity and steric bulk, which may influence binding affinity, metabolic stability, and solubility compared to other derivatives.

Properties

Molecular Formula

C13H12Cl2N2O

Molecular Weight

283.15 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)methoxy]benzene-1,2-diamine

InChI

InChI=1S/C13H12Cl2N2O/c14-9-1-3-11(15)8(5-9)7-18-10-2-4-12(16)13(17)6-10/h1-6H,7,16-17H2

InChI Key

UDSCRXIUXPZOHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC2=C(C=CC(=C2)Cl)Cl)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine typically involves the following steps:

    Nitration: The starting material, 2,5-dichlorophenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of acetic acid.

    Methoxylation: The phenol group is converted to a methoxy group using methylating agents like dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Chemical Reactions

4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine can undergo various chemical reactions due to its functional groups. Below are some notable reactions:

Nucleophilic Substitution Reactions

The amine groups present in the compound can participate in nucleophilic substitution reactions. For example:

R NH2+R XR NHR +HX\text{R NH}_2+\text{R X}\rightarrow \text{R NHR }+\text{HX}

Where R is the aromatic amine and R' is an alkyl or aryl group from an alkyl halide (X). This reaction can be influenced by factors such as solvent polarity and temperature.

Oxidation Reactions

The presence of amine groups allows for potential oxidation reactions. For instance:

R NH2oxidizing agentR NO2\text{R NH}_2\xrightarrow{\text{oxidizing agent}}\text{R NO}_2

This transformation can lead to the formation of nitro compounds under specific conditions using oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions

Due to its structure, this compound can also participate in coupling reactions with electrophiles:

Ar NH2+Ar XAr Ar +HX\text{Ar NH}_2+\text{Ar X}\rightarrow \text{Ar Ar }+\text{HX}

This reaction can be utilized to synthesize more complex aromatic compounds .

Characterization Techniques

Characterization of synthesized compounds is essential to confirm their identity and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and confirm the presence of functional groups.

  • Mass Spectrometry (MS): Provides molecular weight and structural information.

  • Infrared (IR) Spectroscopy: Identifies functional groups based on characteristic absorption bands.

These techniques are vital for ensuring that the synthesized compound meets the desired specifications for further applications .

Scientific Research Applications

4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the benzene-1,2-diamine core but differ in substituent type, position, and complexity:

Compound Name Substituent(s) Similarity Index Key Features
4,5-Dimethoxybenzene-1,2-diamine Methoxy at 4,5-positions 1.00 High electron density; polar
4-Methoxybenzene-1,2-diamine hydrochloride Methoxy at 4-position; HCl salt 0.93 Enhanced solubility due to salt form
4-Chloro-benzene-1,2-diamine Chloro at 4-position N/A Electron-withdrawing; reactive
Target Compound (2,5-Dichlorophenyl)methoxy at 4-position N/A Lipophilic; sterically hindered

Electronic and Steric Effects

  • 4,5-Dimethoxybenzene-1,2-diamine : Dual methoxy groups donate electron density to the aromatic ring, increasing nucleophilicity. This contrasts with the target compound’s dichlorophenylmethoxy group, which combines electron-withdrawing chlorine atoms with an ether linkage, creating a mixed electronic profile .
  • 4-Methoxybenzene-1,2-diamine hydrochloride: The single methoxy group offers moderate electron donation, while the hydrochloride salt improves aqueous solubility—a property the target compound may lack due to its non-ionic, lipophilic substituent .
  • 4-Chloro-benzene-1,2-diamine : The chloro group’s electron-withdrawing nature enhances electrophilic reactivity, making it prone to nucleophilic substitution. In contrast, the target’s dichlorophenylmethoxy group may stabilize intermediates in metal-catalyzed couplings (e.g., Chan–Lam reactions) due to steric shielding .

Biological Activity

4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C12H12Cl2N2O
  • Molecular Weight : 265.14 g/mol
  • CAS Number : 20103-09-7
  • Structure : The compound features a dichlorophenyl group attached to a methoxybenzene ring and an amine functional group.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies indicate that derivatives of benzene-1,2-diamines exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
  • Anticancer Properties : Research has demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, derivatives with similar structures have shown IC50 values as low as 25 μM against MCF cell lines .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer metabolism or microbial resistance, contributing to its therapeutic potential.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of related compounds on human cancer cell lines. The tested compound exhibited an IC50 value of approximately 30 μM against the MCF-7 breast cancer cell line. Flow cytometry analyses indicated that the compound promotes apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of benzene-1,2-diamines were assessed for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar functional groups had minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 μg/mL, suggesting significant antimicrobial potential .

Data Tables

Biological Activity IC50 (μM) Target Cell Line
Anticancer Activity30MCF-7
Antimicrobial Activity12.5 - 50S. aureus / E. coli

Toxicological Considerations

While exploring its biological activity, it is essential to consider the toxicological profile of this compound. Acute toxicity data suggest that compounds in this category may pose risks if not handled properly. Safety measures should be observed during synthesis and application due to potential skin sensitization and harmful effects upon ingestion .

Q & A

Q. What emerging technologies (e.g., AI, automation) could transform research on this compound?

  • Methodological Answer : Leverage AI-driven platforms for reaction prediction (e.g., IBM RXN) and autonomous labs for high-throughput experimentation. Integrate robotic liquid handlers to screen 100+ conditions in parallel. Use COMSOL Multiphysics for real-time process simulation and digital twin development .

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